![molecular formula C14H28ClNO B1451348 3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride CAS No. 1185304-10-2](/img/structure/B1451348.png)
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
“3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1185304-10-2 . It has a molecular weight of 261.84 and its molecular formula is C14H27NO•HCl . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride” is 1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H . This code provides a specific description of the molecule’s structure. The SMILES representation is C1CCC(CC1)CCOCC2CCCNC2.Cl , which also gives an idea of the molecular structure.Wissenschaftliche Forschungsanwendungen
Lurasidone's Pharmacodynamics and Therapeutic Applications
Lurasidone is a novel antipsychotic drug with a distinctive pharmacodynamic profile. It demonstrates efficacy and safety in treating psychotic and major affective disorders. Its short-term efficacy in schizophrenia and acute bipolar depression is supported by randomized, controlled trials. Lurasidone's regulatory approval for schizophrenia and its unusual efficacy in acute bipolar depression, despite inconsistent findings in trials adding it to lithium or valproate for bipolar disorder, highlights the therapeutic potential of piperidine derivatives in psychiatric conditions (Pompili et al., 2018).
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the design of drugs across various therapeutic categories, including antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antivirals, cardio protectors, anti-inflammatories, and imaging agents. The flexibility of the piperazine nucleus in drug design, demonstrated by its inclusion in a multitude of pharmacologically active compounds, suggests that derivatives of piperidine and piperazine could have broad applications in scientific research and drug development (Rathi et al., 2016).
Piperine's Bioactive and Therapeutic Potential
Piperine, the active principle of black pepper, exhibits a range of bioactive effects, including antimicrobial action and various physiological effects beneficial to human health, such as immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor activities, and enhancing the bioavailability of therapeutic drugs and phytochemicals. The therapeutic potential of piperine, including its safety as a food additive and its non-genotoxicity, underscores the importance of exploring natural compounds and their derivatives in scientific research for health-enhancing and therapeutic applications (Srinivasan, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-cyclohexylethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14;/h13-15H,1-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYEFZQHAXBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



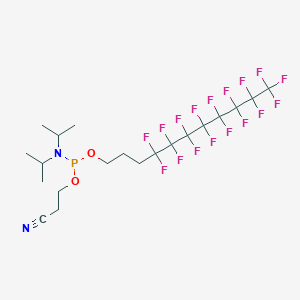
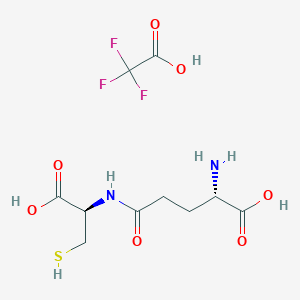
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
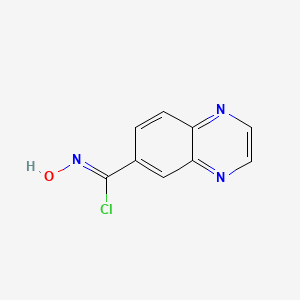
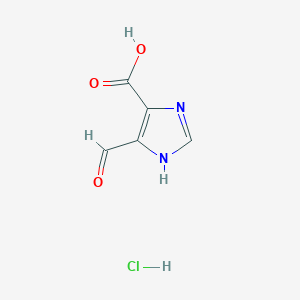
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
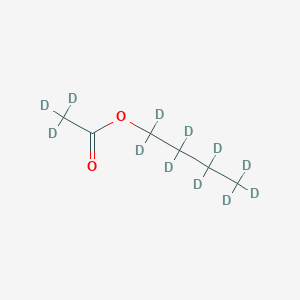


![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

